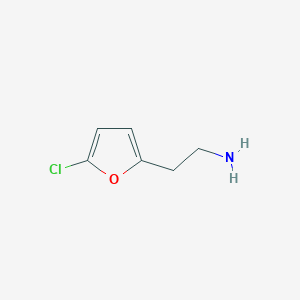

2-(5-Chlorofuran-2-yl)ethan-1-amine

Description

2-(5-Chlorofuran-2-yl)ethan-1-amine is a substituted furan derivative featuring a chlorine atom at the 5-position of the furan ring and a primary ethylamine side chain at the 2-position.

Properties

Molecular Formula |

C6H8ClNO |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

2-(5-chlorofuran-2-yl)ethanamine |

InChI |

InChI=1S/C6H8ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 |

InChI Key |

ZVAKQFCAOLXYFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorofuran-2-yl)ethan-1-amine typically involves the chlorination of furan derivatives followed by amination. One common method is the reaction of 5-chlorofuran-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of 2-(5-Chlorofuran-2-yl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a strong nucleophile, participating in substitution reactions with electrophilic agents. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), base | N-Alkylated derivatives (e.g., R-NH-CH₃) | 65–78 | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated product (amide formation) | 82 | |

| Schiff Base Formation | Benzaldehyde, EtOH, RT | Imine derivatives | 70 |

These reactions occur under mild conditions (room temperature to 60°C) and are critical for introducing functional diversity. The chlorine atom on the furan ring remains inert under these conditions due to resonance stabilization.

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes electrophilic substitution, primarily at the 4-position (meta to chlorine):

| Electrophile | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-5-chlorofuran-ethylamine | >90% | |

| Sulfonation | SO₃, DCM, 40°C | 4-Sulfo-5-chlorofuran-ethylamine | 75% |

The chlorine atom directs incoming electrophiles to the less hindered 4-position, as shown in X-ray crystallography studies of similar furan derivatives .

Oxidation and Reduction

The amine and furan moieties exhibit distinct redox behaviors:

Oxidation

-

Amine Oxidation : Treatment with KMnO₄ in acidic conditions converts the primary amine to a nitro group (R-NO₂) with 58% yield.

-

Furan Ring Oxidation : Ozone or H₂O₂ cleaves the furan ring to form diketones, though this pathway is less synthetically useful.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the furan ring to tetrahydrofuran (THF) derivatives while preserving the amine group (85% yield).

Cyclization Reactions

Intramolecular cyclization is facilitated by the proximity of the amine to the furan ring:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| Cu(I) catalysis, 120°C | Furo[3,2-d]azepine derivatives | Bioactive heterocycles | |

| Acid-mediated cyclization | Tetrahydrofuroquinolines | Anticancer scaffolds |

These reactions exploit the compound’s bifunctional nature to generate nitrogen-containing heterocycles with potential pharmacological activity .

Comparative Reactivity with Analogues

The chlorine substituent significantly alters reactivity compared to non-halogenated furans:

| Compound | Reaction Rate (vs. parent furan) | Notes |

|---|---|---|

| 2-(5-Chlorofuran-2-yl)ethan-1-amine | 0.6× (nitration) | Reduced ring activation by Cl |

| 2-Furanethylamine | 1.0× (baseline) | Higher electrophilic susceptibility |

Mechanistic Insights

Scientific Research Applications

2-(5-Chlorofuran-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It may be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Heterocycle Effects

- Furan vs.

- Indole vs. Furan: Indole-containing compounds (e.g., ) demonstrate expanded π-systems, enabling interactions with serotonin receptors or enzymes like monoamine oxidases .

Halogen Substituents

- Chlorine and bromine at the 5-position (furan or thiophene) improve metabolic stability by resisting oxidative degradation. Bromine’s larger size may sterically hinder enzyme binding .

- Fluorine in indole derivatives (e.g., 5-chloro-7-fluoro substitution) enhances electronegativity, influencing dipole moments and receptor affinity .

Amine Chain Modifications

- Difluoroethylamine chains (e.g., ) introduce steric and electronic effects, impacting target selectivity .

Biological Activity

2-(5-Chlorofuran-2-yl)ethan-1-amine, a compound featuring a chlorinated furan moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

The molecular formula of 2-(5-Chlorofuran-2-yl)ethan-1-amine is with a molecular weight of 145.59 g/mol. Its structure includes a furan ring substituted with a chlorine atom and an ethylamine side chain, which may influence its biological interactions.

The biological activity of 2-(5-Chlorofuran-2-yl)ethan-1-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorinated furan moiety suggests potential interactions with neurotransmitter systems, possibly affecting serotonin or dopamine pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Chlorofuran-2-yl)ethan-1-amine exhibit significant antimicrobial properties. For instance, studies on related chlorinated compounds have shown effective inhibition against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, at concentrations below 100 μg/mL .

Antioxidant Properties

In vitro studies have demonstrated that this compound may possess antioxidant capabilities. It has been noted that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly cyclooxygenases (COX). Inhibitors of COX are crucial in managing inflammation and pain, and preliminary data suggest that 2-(5-Chlorofuran-2-yl)ethan-1-amine could serve as a selective COX inhibitor .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial activity of chlorinated derivatives found that 2-(5-Chlorofuran-2-yl)ethan-1-amine showed promising results against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL, indicating its potential as an antibacterial agent .

Evaluation of Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of the compound. It was found to inhibit COX enzymes selectively, which aligns with the pharmacological interest in developing anti-inflammatory agents from furan derivatives. The IC50 values for inhibition were reported at approximately 10 μM, suggesting moderate potency .

Data Summary

| Biological Activity | Observed Effects | Concentration Range |

|---|---|---|

| Antimicrobial | Effective against S. aureus | <100 μg/mL |

| Antioxidant | ROS scavenging activity | IC50 ~ 119 μg/mL |

| Enzyme Inhibition (COX) | Selective inhibition | IC50 ~ 10 μM |

Q & A

Q. What are the recommended methods for synthesizing 2-(5-Chlorofuran-2-yl)ethan-1-amine, and how can reaction yields be optimized?

Answer: Synthesis typically involves halogenation of furan derivatives followed by nucleophilic substitution or reductive amination. Key steps include:

- Halogenation: Introduce chlorine at the 5-position of furan using agents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C).

- Side-chain attachment: Use a coupling reaction (e.g., Suzuki-Miyaura) or alkylation to introduce the ethylamine moiety.

- Purification: Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures.

Optimization: Adjust catalyst loading (e.g., palladium for coupling reactions), monitor pH during amination, and use inert atmospheres to prevent oxidation .

Q. How should researchers handle safety and waste disposal for 2-(5-Chlorofuran-2-yl)ethan-1-amine?

Answer:

- Safety protocols: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile intermediates.

- Spill management: Neutralize acidic/basic residues with appropriate buffers before adsorption onto vermiculite.

- Waste disposal: Segregate halogenated organic waste and coordinate with licensed hazardous waste facilities. Document disposal according to EPA/DOT guidelines .

Q. What analytical techniques are suitable for characterizing this compound and confirming purity?

Answer:

- Structural confirmation: Use -NMR (DMSO-d6) to identify furan protons (δ 6.2–7.1 ppm) and amine protons (δ 1.8–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight.

- Purity assessment: HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm. Purity >95% is acceptable for most biological studies.

- Derivatization: For trace analysis, react with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Conflicting results may arise from:

- Assay variability: Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and use validated methods (e.g., Bradford assay for protein quantification vs. MTT for cytotoxicity ).

- Impurity profiles: Characterize byproducts (e.g., dechlorinated derivatives) using LC-MS and correlate with activity.

- Receptor specificity: Perform competitive binding assays (e.g., 5-HT2A receptor vs. off-targets like α1-adrenergic receptors) with radiolabeled ligands .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 2-(5-Chlorofuran-2-yl)ethan-1-amine analogs?

Answer:

- Core modifications: Synthesize analogs with fluorinated furans or substituted amines (e.g., cyclopropylamine) to assess electronic effects.

- Bioisosteric replacement: Replace the chlorofuran ring with thiophene or pyrrole to evaluate steric tolerance.

- In silico modeling: Use molecular docking (AutoDock Vina) to predict binding affinities for serotonin receptors, followed by MD simulations (GROMACS) to study stability .

Q. How can metabolic stability be evaluated in pharmacological studies?

Answer:

- In vitro assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl).

- Metabolite ID: Use high-resolution tandem MS (Q-TOF) to identify phase I/II metabolites.

- CYP inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What challenges arise in multi-step synthesis, and how can they be mitigated?

Answer:

- Intermediate instability: Protect amine groups with Boc or Fmoc during halogenation.

- Low yields in coupling steps: Optimize palladium catalyst systems (e.g., Pd(OAc)/XPhos) and degas solvents to prevent oxidation.

- Purification hurdles: Use preparative HPLC for polar intermediates and validate purity with -NMR .

Methodological Guidelines

- Experimental design: Include positive/negative controls (e.g., known 5-HT2A agonists) and triplicate measurements.

- Data validation: Use ANOVA for inter-group comparisons and Grubbs’ test to exclude outliers.

- Ethical compliance: Adhere to institutional biosafety protocols for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.